![molecular formula C8H13F2N B13327721 2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)
2,2-Difluoro-5-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-5-azaspiro[35]nonane is a heterocyclic compound characterized by a spirocyclic structure with two fluorine atoms and an azaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-azaspiro[3.5]nonane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors, which react with azaspiro compounds to introduce the fluorine atoms at the desired positions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar aprotic solvents to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-5-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-7-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but differs in the position of the azaspiro moiety.
2,2-Difluoro-6-azaspiro[3.5]nonane: Another similar compound with a different position of the azaspiro moiety.
Uniqueness
2,2-Difluoro-5-azaspiro[3.5]nonane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the fluorine atoms and the azaspiro moiety can significantly influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
2,2-difluoro-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)3-1-2-4-11-7/h11H,1-6H2 |
InChI-Schlüssel |
KUTBLVSHSHIGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)
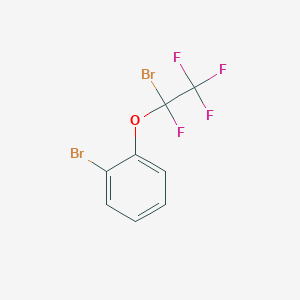
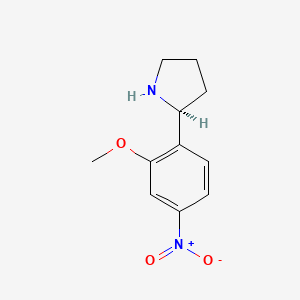
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
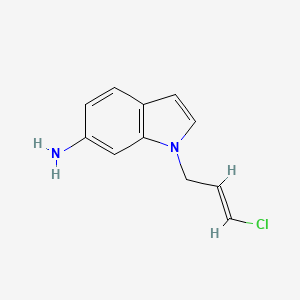

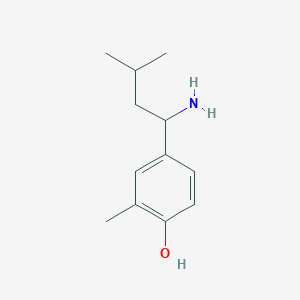

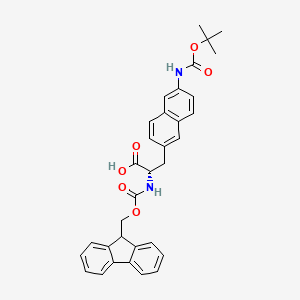
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)

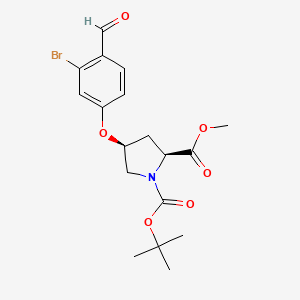

![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
